Computed Lipophilicity (clogP) Comparison: p-Tolyl vs. Phenyl vs. 4-Fluorophenyl Analogs
The 4-methyl substituent on the phenyl ring increases the predicted octanol-water partition coefficient (clogP) of the target compound compared to its unsubstituted phenyl analog (CAS 912762-45-9). Based on standard cheminformatic fragment-based predictions (ChemDraw/ALOGPS consensus), the target compound has an estimated clogP of 2.45 ± 0.3, while the phenyl analog is estimated at 1.82 ± 0.3, and the 4-fluorophenyl analog (CAS 912762-56-2) at 1.95 ± 0.3 . This quantifiable increase of approximately +0.6 log units over the parent phenyl compound modulates blood-brain barrier permeability prediction and is significant for CNS-targeted library design [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | Estimated clogP = 2.45 ± 0.3 |
| Comparator Or Baseline | Phenyl analog (CAS 912762-45-9): clogP ≈ 1.82; 4-Fluorophenyl analog (CAS 912762-56-2): clogP ≈ 1.95 |
| Quantified Difference | Δ clogP target vs. parent phenyl analog = +0.63 log units |
| Conditions | Computational prediction using fragment-based methods (ALOGPS/ChemDraw consensus, standard physiological conditions) |
Why This Matters
A 0.6 log unit increase in clogP can translate to a measurable improvement in membrane permeability, directly impacting compound prioritization for CNS or intracellular target screening cascades.
- [1] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2005, 2(4), 541-553. View Source
